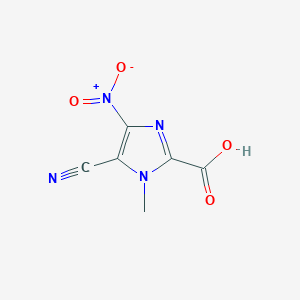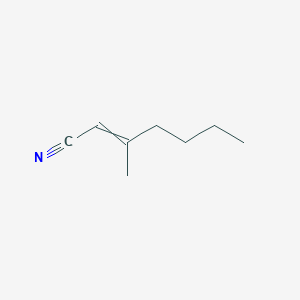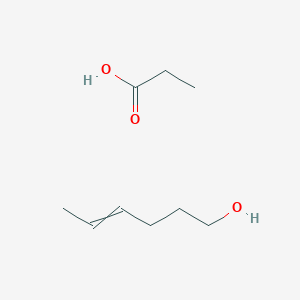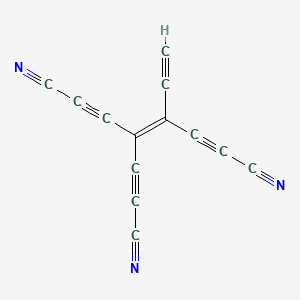
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and cyano groups
Métodos De Preparación
The synthesis of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethynyl-containing precursors with cyano groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the multiple bonds present in the compound, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its functional groups. The cyano and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects at the molecular level.
Comparación Con Compuestos Similares
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile can be compared with other similar compounds such as cyanoethynyl radicals and other ethynyl-containing molecules. Its uniqueness lies in the combination of multiple cyano and ethynyl groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Cyanoethynyl radical (C3N)
- Ethynylbenzene derivatives
- Diethynyl compounds
These similar compounds share some structural features but differ in their specific functional groups and overall reactivity.
Propiedades
Número CAS |
823813-92-9 |
|---|---|
Fórmula molecular |
C13HN3 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
4-(2-cyanoethynyl)-5-ethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C13HN3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1H |
Clave InChI |
OEBGRKPWVZYNKN-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#CC#N)C#CC#N)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


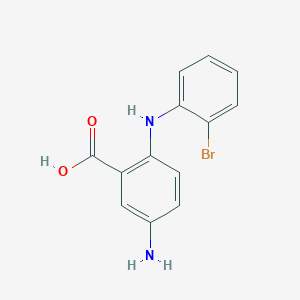

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
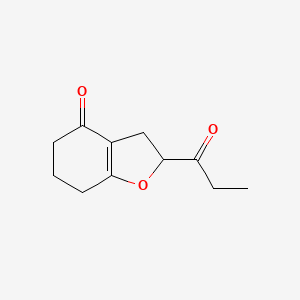
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
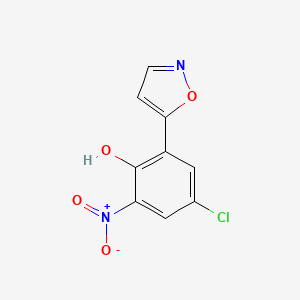
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
